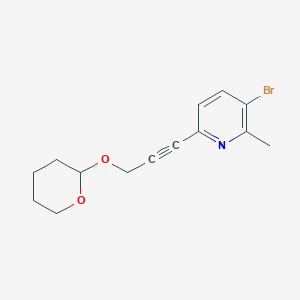![molecular formula C15H23N3O3 B13988744 Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate CAS No. 34153-35-0](/img/structure/B13988744.png)
Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate is an organic compound with the molecular formula C14H21N3O3. This compound is characterized by its unique structure, which includes an ethyl ester group, a diazenyl group, and a phenoxy group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate typically involves the reaction of 4-(butyl-methyl-amino)diazenylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the diazenyl group.
Substitution: Substituted derivatives where the ethoxy group is replaced by other functional groups.
科学的研究の応用
Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. Additionally, the phenoxy group can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.
類似化合物との比較
Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate can be compared with other similar compounds, such as:
Ethyl 2-[4-(dimethylamino)diazenylphenoxy]acetate: Similar structure but with a dimethylamino group instead of a butyl-methyl-amino group.
Ethyl 2-[4-(ethylamino)diazenylphenoxy]acetate: Contains an ethylamino group instead of a butyl-methyl-amino group.
Ethyl 2-[4-(methylamino)diazenylphenoxy]acetate: Features a methylamino group instead of a butyl-methyl-amino group.
These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and biological activities.
特性
CAS番号 |
34153-35-0 |
|---|---|
分子式 |
C15H23N3O3 |
分子量 |
293.36 g/mol |
IUPAC名 |
ethyl 2-[4-[[butyl(methyl)amino]diazenyl]phenoxy]acetate |
InChI |
InChI=1S/C15H23N3O3/c1-4-6-11-18(3)17-16-13-7-9-14(10-8-13)21-12-15(19)20-5-2/h7-10H,4-6,11-12H2,1-3H3 |
InChIキー |
NZGSSWXLKJJTHQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(C)N=NC1=CC=C(C=C1)OCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1-amino-3-oxo-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13988662.png)





![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)



![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)



